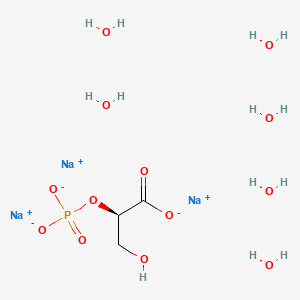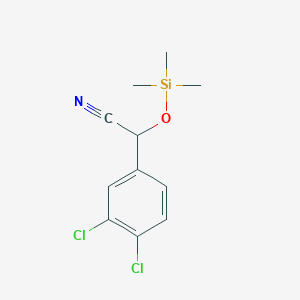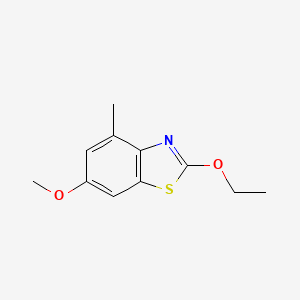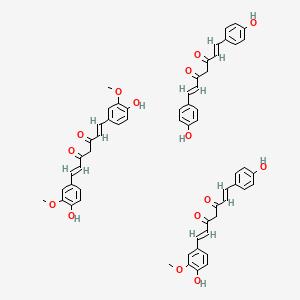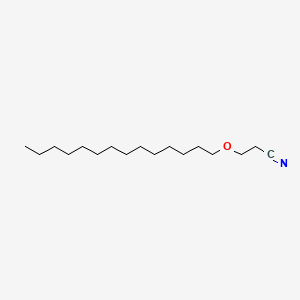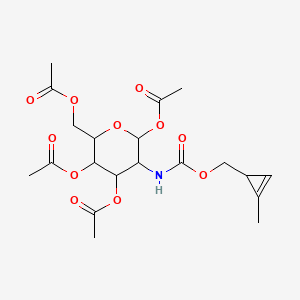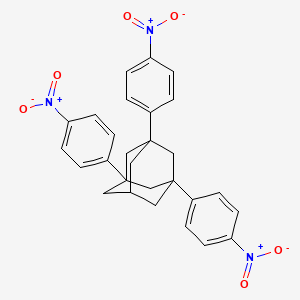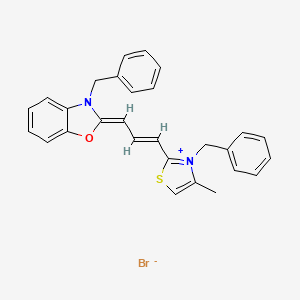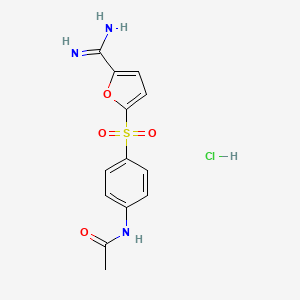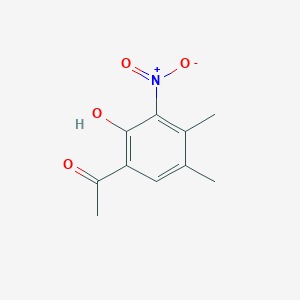![molecular formula C13H18BrNSi B13791391 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine: is an organic compound with the molecular formula C13H18BrNSi It is a derivative of pyridine, substituted with a bromo group and a tert-butyl-dimethyl-silanyl-ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine typically involves the following steps:
Bromination: The starting material, 2-ethynylpyridine, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 5-position of the pyridine ring.
Silylation: The resulting 5-bromo-2-ethynylpyridine is then subjected to silylation using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions: 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly those involving transition metals.
Biology and Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents, although specific applications are still under investigation.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as coatings or polymers.
作用機序
The mechanism of action of 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved would vary based on the reaction and the specific role of the compound in that context.
類似化合物との比較
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyrimidine
- 5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-benzene
Comparison:
- Structural Differences: While the core structure of these compounds is similar, the heterocyclic ring (pyridine vs. pyrimidine) or the aromatic ring (benzene) can significantly influence their chemical properties and reactivity.
- Reactivity: The presence of different heteroatoms (nitrogen in pyridine and pyrimidine) can affect the electron density and reactivity of the compound.
- Applications: The specific applications may vary based on the structural differences, with each compound having unique properties that make it suitable for particular uses.
特性
分子式 |
C13H18BrNSi |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
2-(5-bromopyridin-2-yl)ethynyl-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H18BrNSi/c1-13(2,3)16(4,5)9-8-12-7-6-11(14)10-15-12/h6-7,10H,1-5H3 |
InChIキー |
VVZAAXMUPHUCCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C#CC1=NC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
